molecular formula C4H4FNOS B130772 4-Thiazolemethanol, 2-fluoro- CAS No. 153027-87-3

4-Thiazolemethanol, 2-fluoro-

Cat. No. B130772
M. Wt: 133.15 g/mol
InChI Key: CEAWEMNLTYCRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Thiazolemethanol, 2-fluoro-" is a derivative of the thiazole ring, which is a heterocyclic compound consisting of a five-membered ring with sulfur and nitrogen atoms. This particular compound is not directly studied in the provided papers, but its structural relatives have been investigated for various properties and applications. For instance, 2-amino-1,3,4-thiadiazoles have been studied for their dual fluorescence effects, which are influenced by substituents and molecular aggregation . Similarly, 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been analyzed for its fluorescence emissions in different pH environments . The 2-fluoro-1,3-thiazolyl moiety has been identified as a potential structural motif for molecular imaging radiotracers, especially when labeled with fluorine-18 .

Synthesis Analysis

The synthesis of 2-fluoro-1,3-thiazoles, which is structurally related to "4-Thiazolemethanol, 2-fluoro-", involves the treatment of 2-halo precursors with cyclotron-produced [(18)F]fluoride ion. This method is described as rapid and efficient, suggesting that similar approaches could potentially be applied to the synthesis of "4-Thiazolemethanol, 2-fluoro-" .

Molecular Structure Analysis

The molecular structure of thiazole derivatives plays a crucial role in their chemical and physical properties. For example, the dual fluorescence effects observed in 2-amino-1,3,4-thiadiazoles are attributed to specific molecular aggregations and charge transfer processes within the molecule, which are dependent on the substituents attached to the thiazole ring . The molecular structure also influences the fluorescence emissions of 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, which vary with pH due to conformational changes .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are not extensively covered in the provided papers. However, the fluorometric determination methods described for thiazole-containing compounds, such as thiabendazole and thiopeptin, suggest that these compounds can undergo reactions that enable their detection and quantification using fluorescence spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely linked to their molecular structures. The spectroscopic studies of 2-amino-1,3,4-thiadiazoles and 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrate that the fluorescence properties of these compounds can be modulated by structural changes and environmental factors such as pH . The ease of labeling 2-fluoro-1,3-thiazoles with fluorine-18 also indicates that these compounds have suitable chemical properties for applications in molecular imaging . The analytical methods developed for the determination of thiazole-containing compounds further highlight the sensitivity of these compounds to spectroscopic techniques, which can be exploited for their detection in various samples .

properties

IUPAC Name

(2-fluoro-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAWEMNLTYCRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310863
Record name 2-Fluoro-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolemethanol, 2-fluoro-

CAS RN

153027-87-3
Record name 2-Fluoro-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153027-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.